Ammonium hexachlororhodate(III) (CAS: 15336-18-2) is a highly water-soluble, well-defined octahedral coordination complex utilized primarily as a high-purity rhodium precursor in catalyst manufacturing and materials science [1]. Unlike variable-hydration rhodium salts, this compound delivers a stable +3 oxidation state within a consistent [RhCl6]3- anionic framework, offering an aqueous solubility of approximately 99.8 g/L at 20 °C [1]. Its primary industrial value lies in its clean thermal decomposition profile, which yields high-purity rhodium metal or sponge without leaving behind non-volatile metallic residues, making it an essential baseline material for wet impregnation workflows and platinum-group metal (PGM) refining [2].
Substituting Ammonium hexachlororhodate(III) with generic rhodium(III) chloride hydrate (RhCl3·xH2O) or alkali hexachlororhodates (like K3[RhCl6]) introduces severe process liabilities. RhCl3 hydrate suffers from batch-to-batch stoichiometric variability and forms a complex, unpredictable mixture of aquo-chloro species in solution, complicating precise metal loading [1]. Conversely, while alkali hexachlororhodates offer defined stoichiometry, their calcination leaves behind permanent alkali chloride residues (e.g., KCl or NaCl) that can severely poison active catalytic sites [2]. Ammonium hexachlororhodate(III) circumvents both issues by providing exact stoichiometric dosing in solution and decomposing entirely into volatile byproducts during thermal reduction, eliminating the need for post-calcination washing steps [2].
When subjected to thermal reduction, Ammonium hexachlororhodate(III) decomposes cleanly, releasing volatile ammonia, hydrogen chloride, and nitrogen, leaving >99.9% pure rhodium metal sponge [1]. In contrast, calcining potassium or sodium hexachlororhodate under identical conditions leaves stoichiometric amounts of alkali chlorides (KCl or NaCl) embedded in the rhodium matrix [1]. This difference dictates precursor selection in catalyst manufacturing, as alkali residues act as severe poisons in many heterogeneous catalytic systems and require aggressive, yield-reducing washing steps to remove.
| Evidence Dimension | Calcination solid residue composition |
| Target Compound Data | 0% non-volatile salt residue (yields pure Rh metal) |
| Comparator Or Baseline | K3[RhCl6] / Na3[RhCl6] (Leaves stoichiometric KCl/NaCl residue) |
| Quantified Difference | Complete elimination of alkali metal contamination |
| Conditions | Thermal decomposition/calcination at >600 °C in reducing or inert atmosphere |
Eliminates post-calcination washing steps and prevents alkali poisoning in sensitive heterogeneous catalysts.
Commercial rhodium(III) chloride hydrate dissolves to form an unpredictable equilibrium of mixed aquo-chloro complexes ([RhCl_n(H2O)_{6-n}]^{3-n}), making exact molar dosing difficult [1]. Ammonium hexachlororhodate(III) provides a structurally defined [RhCl6]3- anion that remains stable in chloride-rich aqueous media [1]. This defined speciation ensures that wet impregnation processes achieve highly reproducible rhodium dispersion on support materials, directly reducing batch rejection rates in catalyst scale-up.
| Evidence Dimension | Aqueous solution speciation |
| Target Compound Data | Well-defined [RhCl6]3- octahedral anion |
| Comparator Or Baseline | RhCl3·xH2O (Complex mixture of [RhCl_n(H2O)_{6-n}]^{3-n} species) |
| Quantified Difference | Stable, single-species coordination vs. variable multi-species equilibrium |
| Conditions | Dissolution in aqueous or mildly acidic chloride media |
Guarantees reproducible metal loading and dispersion during the wet impregnation of catalyst supports.
Anhydrous rhodium(III) chloride is notoriously insoluble in water and most organic solvents, requiring harsh, time-consuming refluxing in concentrated acids to achieve dissolution [1]. Ammonium hexachlororhodate(III) exhibits an excellent aqueous solubility of 99.8 g/L at 20 °C [1]. This high solubility enables immediate integration into standard aqueous workflows without the need for aggressive solubilization protocols, significantly streamlining precursor preparation in industrial settings.
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | ~99.8 g/L |
| Comparator Or Baseline | Anhydrous RhCl3 (Insoluble) |
| Quantified Difference | Near 100 g/L solubility advantage in neutral/mildly acidic water |
| Conditions | Standard temperature and pressure (20 °C, neutral to mildly acidic water) |
Allows for rapid, safe, and direct preparation of high-concentration aqueous precursor solutions without harsh acid treatments.
Ammonium hexachlororhodate(III) is the preferred precursor for synthesizing Rh/CeO2-ZrO2 TWCs via wet impregnation [1]. Because it decomposes cleanly without leaving alkali metal residues, it prevents the poisoning of active oxygen-storage sites on the ceria-zirconia support, ensuring maximum catalytic efficiency for NOx reduction.
In materials science and PGM refining, this compound is utilized to produce >99.9% pure rhodium sponge or highly dispersed rhodium nanoparticles [2]. Its ability to undergo thermal or chemical reduction while releasing only volatile byproducts (NH3, HCl) makes it superior to alkali-containing salts that contaminate the final metal lattice.
During the hydrometallurgical refining of platinum-group metals, rhodium must be separated from platinum and palladium [2]. The specific solubility profile and coordination chemistry of the [RhCl6]3- anion allow it to be selectively manipulated and precipitated as an ammonium salt, facilitating the isolation of high-purity rhodium from complex, multi-metal chloride streams.
Corrosive;Irritant